molecular formula C21H16N2OS2 B11131408 4-methyl-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

4-methyl-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B11131408
M. Wt: 376.5 g/mol
InChI Key: ILJDAZBPICBIKM-UHFFFAOYSA-N
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Description

4-methyl-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Coupling with Benzamide: The final step involves coupling the thiazole-thiophene intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), amines, acetic acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and substituted amides.

Scientific Research Applications

4-methyl-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Material Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It is explored for its potential use as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

    Thiophene Derivatives: Compounds such as suprofen and articaine contain the thiophene ring and are used as anti-inflammatory and anesthetic agents.

Uniqueness

4-methyl-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is unique due to its combined thiazole-thiophene-benzamide structure, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C21H16N2OS2

Molecular Weight

376.5 g/mol

IUPAC Name

4-methyl-N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C21H16N2OS2/c1-14-9-11-15(12-10-14)19(24)23-21-18(17-8-5-13-25-17)22-20(26-21)16-6-3-2-4-7-16/h2-13H,1H3,(H,23,24)

InChI Key

ILJDAZBPICBIKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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